molecular formula C22H17Cl4N3O3 B2664619 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea CAS No. 339103-98-9

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea

Cat. No.: B2664619
CAS No.: 339103-98-9
M. Wt: 513.2
InChI Key: RYOGREXWQSSOHU-MZJWZYIUSA-N
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Description

N-[(2,6-Dichlorobenzyl)oxy]-N-({[(2,6-Dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea is a substituted urea compound characterized by dual 2,6-dichlorobenzyloxy groups attached to the urea nitrogen atoms. The structural complexity arises from the iminomethyl bridge and the phenyl group at the N'-position.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-1-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl4N3O3/c23-18-8-4-9-19(24)16(18)12-31-27-14-29(22(30)28-15-6-2-1-3-7-15)32-13-17-20(25)10-5-11-21(17)26/h1-11,14H,12-13H2,(H,28,30)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOGREXWQSSOHU-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C=NOCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N(/C=N/OCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea typically involves multiple steps. The process begins with the preparation of the 2,6-dichlorobenzyl alcohol, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea Herbicide Class

The compound belongs to the N-aryl-N'-substituted urea family, sharing core structural motifs with established herbicides. Key comparisons include:

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Substituents Use Molecular Weight (g/mol) Key Features
Target Compound N-[(2,6-dichlorobenzyl)oxy], N'-phenyl Unknown (herbicide?) ~489 (estimated)* Dual 2,6-dichlorobenzyloxy groups; iminomethyl bridge
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) N,N-dimethyl; N'-(3,4-dichlorophenyl) Herbicide 233.10 Broad-spectrum PSII inhibitor; high soil persistence
Linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) N-methoxy-N-methyl; N'-(3,4-dichlorophenyl) Herbicide 249.09 Enhanced selectivity for grasses; moderate mobility in soil
Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) N,N-dimethyl; N'-(3-chloro-4-methylphenyl) Herbicide 214.65 Selective cereal herbicide; moderate lipophilicity
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea) N-(2-chloro-4-pyridinyl); N'-phenyl Plant growth regulator 245.68 Cytokinin-like activity; promotes fruit enlargement

*Estimated molecular weight based on structural components (C₂₁H₁₆Cl₄N₂O₃).

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The target compound’s dual 2,6-dichlorobenzyloxy groups significantly enhance lipophilicity compared to smaller substituents in diuron (dimethyl) or linuron (methoxy-methyl). This may improve membrane permeability but could reduce water solubility, affecting environmental mobility .
  • In contrast, forchlorfenuron’s pyridinyl group introduces aromatic heterocyclic character, altering receptor binding profiles .

Mode of Action: Diuron and linuron inhibit photosynthesis by binding to the D1 protein in Photosystem II (PSII).

Environmental Persistence: Chlorinated aromatic substituents (e.g., in the target compound and diuron) are associated with longer soil half-lives due to resistance to microbial degradation. However, the target’s iminomethyl bridge may introduce hydrolytic instability compared to simpler ureas .

Biological Activity

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea (CAS No. 338395-29-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H13Cl4N3O3
  • Molecular Weight : 437.1 g/mol
  • Density : 1.40±0.1 g/cm³
  • Boiling Point : Not available
  • Melting Point : Not available

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of urea compounds have shown varying degrees of cytotoxicity against cancer cell lines.

  • Case Study : A study evaluating similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT 116), suggesting a promising anticancer activity .

The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. The urea moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the dichlorobenzyl and urea components can significantly influence its biological activity.

ModificationEffect on Activity
Substitution on the benzene ringIncreased potency against cancer cell lines
Variation in the urea structureAltered binding affinity to target enzymes

Toxicological Profile

Preliminary assessments indicate that toxicity levels are manageable at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications.

Q & A

Q. What are the optimal synthetic pathways for N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea?

  • Methodological Answer : The synthesis typically involves coupling dichlorobenzyl derivatives with urea precursors. Key steps include:
  • Oxime Formation : React 2,6-dichlorobenzyl chloride with hydroxylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the oxime intermediate .
  • Urea Coupling : Use trichloroisocyanuric acid (TCICA) as a coupling agent to link the oxime to a phenylurea backbone .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity yields. Monitor reaction progress via TLC and HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess electronic environments. For example, aromatic protons in the dichlorobenzyl groups resonate at δ 7.2–7.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~550–560 Da) and fragmentation patterns .
  • X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to confirm stereochemistry and hydrogen-bonding motifs .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against tyrosine kinase or cytochrome P450 enzymes using fluorometric assays (e.g., fluorescence quenching at λₑₓ = 280 nm, λₑₘ = 340 nm) .
  • Antimicrobial Screening : Perform agar dilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Phytotoxicity : Assess plant growth inhibition in Arabidopsis thaliana models, given structural similarities to urea-based herbicides .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and predicted reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G* basis sets to predict NMR chemical shifts. Compare computed vs. experimental values to identify discrepancies (e.g., steric effects altering resonance) .
  • Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states, validating unexpected reaction outcomes .
  • Cross-Validation : Combine IR spectroscopy with computed vibrational frequencies to confirm functional group assignments .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing byproducts like hydrolyzed oxime derivatives .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback on reaction progression .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing Cl with F or CH₃) and compare bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or ALS enzyme) using AutoDock Vina. Focus on hydrogen bonding with the urea moiety and hydrophobic interactions with dichlorobenzyl groups .
  • QSAR Modeling : Build regression models correlating electronic descriptors (HOMO-LUMO gaps, logP) with experimental IC₅₀ values .

Q. What advanced techniques address discrepancies in degradation studies under environmental conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed urea or dechlorinated intermediates) in soil/water matrices. Use MRM (Multiple Reaction Monitoring) for trace detection .
  • Isotope Labeling : Synthesize ¹³C-labeled compound to track degradation pathways via isotopic enrichment in mass spectra .
  • Computational Ecotoxicity : Apply EPI Suite to predict biodegradation half-lives and toxicity to aquatic organisms (e.g., Daphnia magna) .

Data Contradiction Analysis

Q. How to reconcile conflicting results between in vitro and in vivo toxicity assays?

  • Methodological Answer :
  • Metabolite Profiling : Use hepatocyte microsomes to simulate Phase I/II metabolism. Compare metabolites (e.g., glucuronidated forms) with in vivo plasma samples via UPLC-QTOF .
  • Dose-Response Modeling : Apply Hill equation analysis to assess whether in vitro IC₅₀ values align with in vivo LD₅₀ data, accounting for bioavailability differences .
  • Tissue Distribution Studies : Conduct radiolabeled (¹⁴C) compound tracking in rodent models to identify accumulation sites (e.g., liver vs. kidney) .

Experimental Design Challenges

Q. What methodologies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Optimization : Test buffered solutions (pH 4–9) to identify stability maxima. Use citrate buffer (pH 5.0) if degradation occurs via hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose/mannitol) to prevent hydrolysis during storage .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility and protect the urea moiety from nucleophilic attack .

Q. How to design experiments validating its mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking putative target proteins (e.g., kinase X) to confirm specificity via rescue experiments .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) between the compound and purified target proteins .

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